

Spectroscopic Analysis of Indazole Derivatives: A Technical Overview

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Compound of Interest

Compound Name: *1H-Indazole-5,6-diamine*

Cat. No.: *B043636*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the request for spectroscopic data (NMR, IR, MS) for **1H-Indazole-5,6-diamine**. Following a comprehensive search of available scientific literature and databases, it must be noted that specific, experimentally-derived spectroscopic data for this particular diamine derivative is not readily available in the public domain.

However, to provide a valuable resource for researchers working with related compounds, this document presents a detailed spectroscopic analysis of the parent compound, 1H-Indazole. This information can serve as a foundational reference for interpreting the spectra of its derivatives. The guide includes representative data, general experimental protocols, and a workflow for spectroscopic analysis.

Spectroscopic Data for 1H-Indazole

The following tables summarize the key spectroscopic data for the parent compound, 1H-Indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Data for 1H-Indazole

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent
13.1	br s	-	NH	DMSO-d ₆
8.10	s	-	H3	CDCl ₃
8.08	d	-	H3	DMSO-d ₆
7.78	d	8.1	H4	DMSO-d ₆
7.77	d	8.4	H7	CDCl ₃
7.58	d	8.5	H7	DMSO-d ₆
7.51	d	8.4	H4	CDCl ₃
7.40	m	-	H6	CDCl ₃
7.36	t	7.6	H6	DMSO-d ₆
7.18	m	-	H5	CDCl ₃
7.13	t	7.5	H5	DMSO-d ₆

Data compiled from multiple sources. Chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Data for 1H-Indazole

Chemical Shift (δ) ppm	Assignment	Solvent
140.9	C7a	DMSO-d ₆
140.0	C7a	CDCl ₃
135.2	C3	DMSO-d ₆
134.8	C3	CDCl ₃
126.8	C6	CDCl ₃
126.6	C6	DMSO-d ₆
123.1	C4	CDCl ₃
122.8	C4	DMSO-d ₆
121.0	C5	DMSO-d ₆
120.9	C5	CDCl ₃
120.9	C3a	CDCl ₃
111.1	C7	DMSO-d ₆
109.7	C7	CDCl ₃

Assignments are based on computational and 2D NMR studies. The assignment of C3a can be complex.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorptions for 1H-Indazole

Wavenumber (cm ⁻¹)	Intensity	Assignment
3148	-	N-H stretch
1619	-	C=C aromatic stretch
1479	-	Aromatic ring vibration

Data is for a neat sample or KBr pellet.[\[1\]](#)

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 1H-Indazole

m/z	Relative Intensity	Assignment
118	100%	[M] ⁺
91	High	[M-HCN] ⁺
64	Medium	C ₅ H ₄ ⁺

Data obtained via Electron Ionization (EI). The molecular ion peak is the base peak.[\[2\]](#)

Experimental Protocols

While specific protocols for **1H-Indazole-5,6-diamine** are unavailable, the following are generalized experimental methodologies for obtaining the types of data presented above.

NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
- **Instrumentation:** Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
- **¹H NMR Acquisition:** A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are co-added.
- **¹³C NMR Acquisition:** A proton-decoupled pulse sequence (e.g., zgpg30) is used. A larger number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., TMS).

IR Spectroscopy

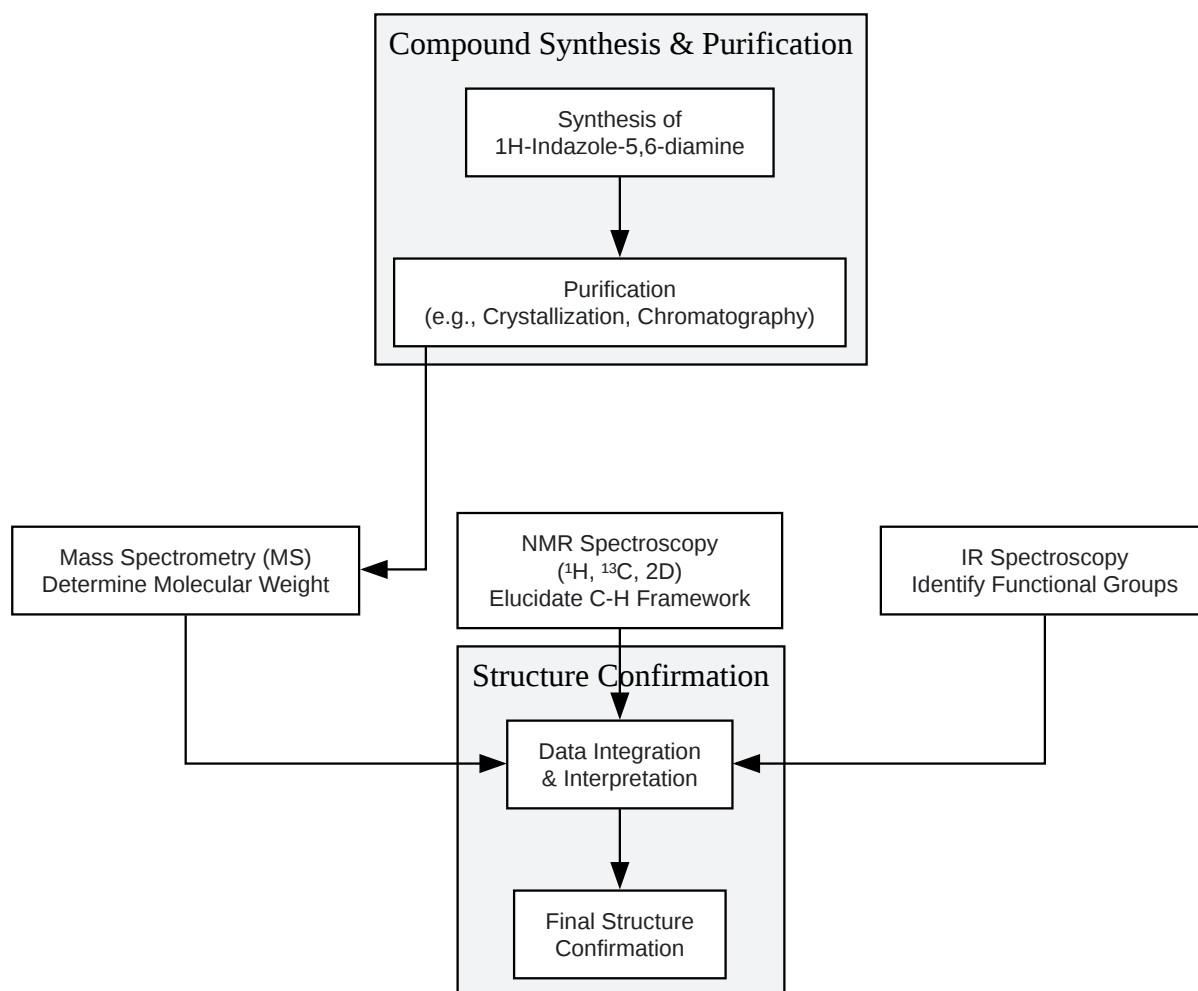
- **Sample Preparation (KBr Pellet Method):** A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. The sample pellet is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-IR range (4000-400 cm^{-1}).
- **Data Processing:** The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples, which is then heated to induce vaporization.
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An electron multiplier or similar detector records the abundance of ions at each m/z value.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization and identification of a novel or known chemical compound using spectroscopic methods.



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